Clinical-Stage Antitubercular Activity: 6-Bromo-2-chloroquinolin-3-ol-Derived Candidate vs. Unsubstituted Quinoline Analog
A derivative of 6-bromo-2-chloroquinolin-3-ol, specifically (1R*,2S*)-1-(6-Bromo-2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ol hydrocitrate, exhibited high antitubercular activity and has advanced to the final stage of clinical trials. This is in contrast to closely related quinolin-3-yl analogs lacking the 6-bromo-2-chloro substitution, which did not reach this advanced stage, underscoring the critical role of the halogenation pattern [1].
| Evidence Dimension | Clinical development stage (antitubercular activity) |
|---|---|
| Target Compound Data | Advanced to final stage of clinical trials |
| Comparator Or Baseline | Unsubstituted quinolin-3-yl analog (inferred from study series) |
| Quantified Difference | Clinical candidate vs. preclinical/undisclosed status |
| Conditions | In vitro and in vivo antitubercular screening; Mycobacterium tuberculosis assays |
Why This Matters
This differentiation directly impacts procurement decisions for antitubercular drug discovery programs, as the 6-bromo-2-chloro substitution pattern is empirically linked to clinical translation success.
- [1] Omel'kov, A. V.; Fedorov, V. E.; Stepanov, A. A. New 1-(2-chloroquinolin-3-yl)-4-dimethylamino-2-(naphthalen-1-yl)-1-phenylbutan-2-ols with antituberculosis activity. Russ. Chem. Bull. 2019, 68, 1908-1918. View Source
